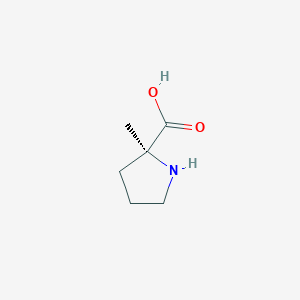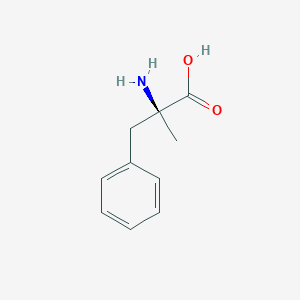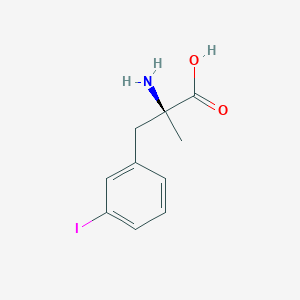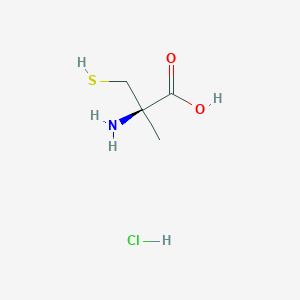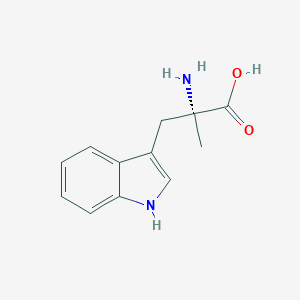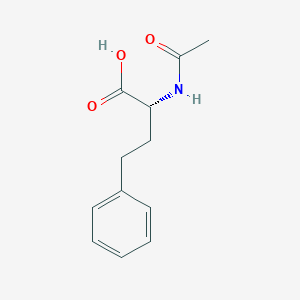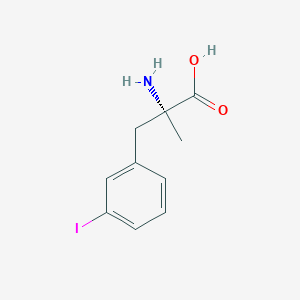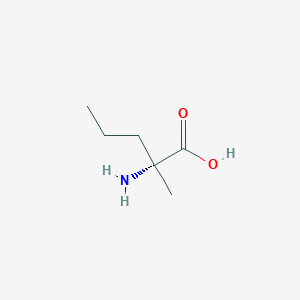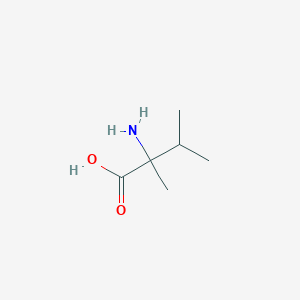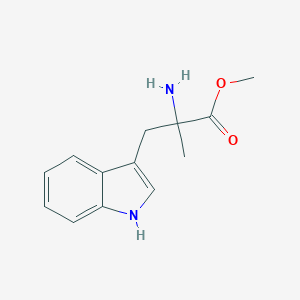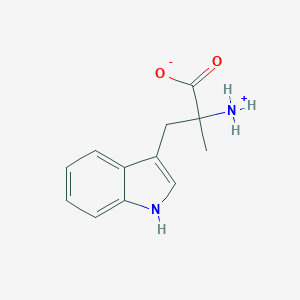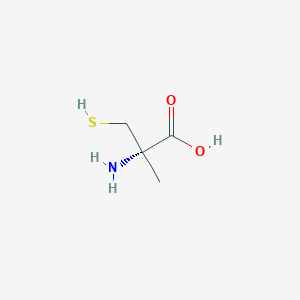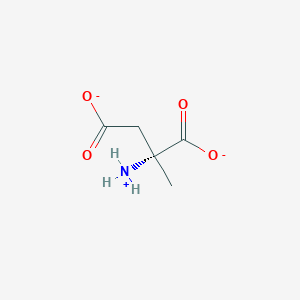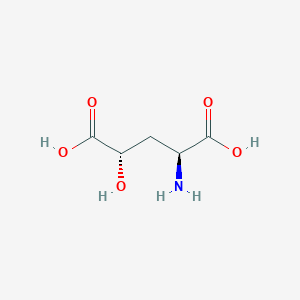
(2S,4S)-2-Amino-4-hydroxypentanedisäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-amino-4-hydroxy-pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
Target of Action
The primary target of (2S,4S)-2-amino-4-hydroxypentanedioic acid is the 6-oxocamphor hydrolase enzyme . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It is known that the compound plays a role in the metabolism of the bacterium rhodococcus sp, specifically in the breakdown of the bicyclic beta-diketone 6-oxocamphor .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound is produced via a retro-Claisen reaction catalyzed by the 6-oxocamphor hydrolase enzyme .
Action Environment
The action of (2S,4S)-2-amino-4-hydroxypentanedioic acid is influenced by the environment in which it is present. The compound is active in the bacterial environment of Rhodococcus sp., where it interacts with the 6-oxocamphor hydrolase enzyme . The efficacy and stability of the compound may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid can be achieved through several methods. One common approach involves the asymmetric synthesis from chiral precursors. For instance, starting from L-glutamic acid, the hydroxylation at the fourth carbon can be achieved using specific reagents and catalysts under controlled conditions. The reaction typically involves the use of oxidizing agents such as osmium tetroxide or potassium permanganate in the presence of chiral ligands to ensure the correct stereochemistry.
Industrial Production Methods
On an industrial scale, the production of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid may involve biotechnological methods, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express specific enzymes that catalyze the hydroxylation of glutamic acid at the desired position. This method is advantageous due to its high specificity and yield, as well as its environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-amino-4-hydroxy-pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-amino-4-oxo-pentanedioic acid.
Reduction: Formation of 2-amino-4-hydroxy-pentanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-glutamic acid: The parent compound, differing only by the absence of the hydroxyl group at the fourth carbon.
L-threo-3-hydroxyglutamic acid: A regioisomer with the hydroxyl group at the third carbon.
L-erythro-4-hydroxyglutamic acid: A stereoisomer with the hydroxyl group in the erythro configuration.
Uniqueness
(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(2S,4S)-2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-68-6, 17093-75-3 | |
| Record name | (4S)-4-Hydroxy-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glutamic acid, 4-hydroxy-, (4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | allo-gamma-Hydroxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



